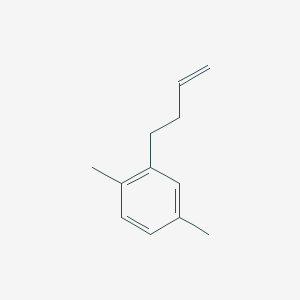

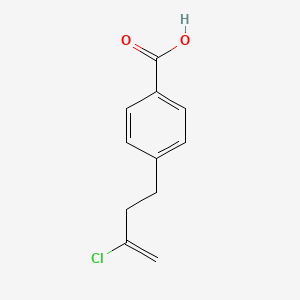

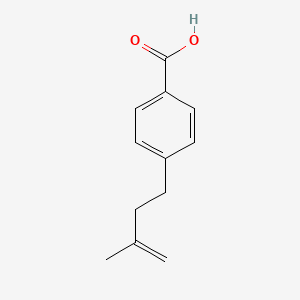

4-(3-Methyl-3-butenyl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

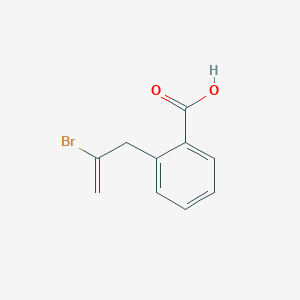

4-(3-Methyl-3-butenyl)benzoic acid is a chemical compound with the molecular formula C12H14O2 . It is used for research and synthesis purposes .

Molecular Structure Analysis

The molecular structure of 4-(3-Methyl-3-butenyl)benzoic acid consists of 12 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C12H14O2/c1-9(2)6-7-10-4-3-5-11(8-10)12(13)14/h3-5,8H,1,6-7H2,2H3,(H,13,14) .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(3-Methyl-3-butenyl)benzoic acid are not fully documented. It is known to be a white solid .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Molluscicidal Activity

4-(3-Methyl-3-butenyl)benzoic acid and its derivatives exhibit significant antimicrobial and molluscicidal activities. This was demonstrated in a study involving compounds isolated from Piper aduncum leaves, including benzoic acid derivatives with similar structures to 4-(3-Methyl-3-butenyl)benzoic acid (Orjala et al., 1993).

Antiparasitic Activity

Compounds structurally related to 4-(3-Methyl-3-butenyl)benzoic acid from Piper species have shown antiparasitic activity. This includes activity against Leishmania spp., Trypanosoma cruzi, and Plasmodium falciparum, indicating potential applications in treating parasitic infections (Flores et al., 2008).

Cytotoxicity and Cancer Research

Derivatives of 4-(3-Methyl-3-butenyl)benzoic acid have been evaluated for their cytotoxicity, revealing moderate activity for certain derivatives. This suggests potential applications in cancer research and treatment (Friedrich et al., 2005).

Cell-Cycle Inhibition

4-(3-Methyl-3-butenyl)benzoic acid (HMBA) was found to inhibit cell-cycle progression in HeLa cells, a property that could have implications for cancer treatment and cell biology research (Kim & Kwon, 2007).

Impact on Penicillinase-Producing Cells

This compound, along with other benzoic acid derivatives, has shown effects on the population dynamics of Staphylococcus aureus cells producing penicillinase. This suggests potential uses in understanding and combating antibiotic resistance (Dulaney, 1970).

Synthetic Applications

4-(3-Methyl-3-butenyl)benzoic acid and its derivatives are important in synthetic chemistry, particularly in the synthesis of liquid crystal intermediates and other complex organic compounds (Qing, 2000)

Inhibition of Malignant Tumor Growth

4-Methyl-3-nitro-benzoic acid, a related compound, has shown promising results in inhibiting tumor growth and cell migration in malignant tumors, indicating potential therapeutic applications in oncology (Li et al., 2010).

Polymer Chemistry

Benzoic acid and its derivatives, including compounds structurally similar to 4-(3-Methyl-3-butenyl)benzoic acid, have been used as dopants in polyaniline, a conducting polymer. This has implications for the development of advanced materials in electronics and other industries (Amarnath & Palaniappan, 2005).

Metabolic Studies

Studies involving benzoic acid derivatives, including compounds related to 4-(3-Methyl-3-butenyl)benzoic acid, have provided insights into the metabolic pathways of aromatic aldehydes. This is crucial in understanding the metabolic effects of various chemicals, including fragrance chemicals (Laue et al., 2017).

Xanthone Biosynthesis

Research on the biosynthesis of xanthones in cell cultures has shown that benzoic acids, like 4-(3-Methyl-3-butenyl)benzoic acid, play a role as precursors in the biosynthesis process. This has implications in pharmacognosy and natural product chemistry (El-Mawla et al., 2001).

Eigenschaften

IUPAC Name |

4-(3-methylbut-3-enyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-9(2)3-4-10-5-7-11(8-6-10)12(13)14/h5-8H,1,3-4H2,2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWOWWAAKMHVKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCC1=CC=C(C=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641271 |

Source

|

| Record name | 4-(3-Methylbut-3-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Methyl-3-butenyl)benzoic acid | |

CAS RN |

732249-74-0 |

Source

|

| Record name | 4-(3-Methylbut-3-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.